S-Benzoylcaptopril
Overview
Description
S-Benzoylcaptopril: is a thiolester derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. It is formed through the nucleophilic attack of the thiol group of captopril on the carbonyl group of benzoyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzoylcaptopril can be synthesized by reacting captopril with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through extraction and purification processes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pH, and concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Benzoylcaptopril can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: The compound can be reduced back to captopril under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Captopril.
Substitution: Different acyl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: S-Benzoylcaptopril is used as a model compound to study nucleophilic acyl substitution reactions and the stability of thiolesters in various conditions .
Biology: The compound is utilized in enzymatic studies to understand the catalytic mechanisms of cysteine proteases and other thiol-containing enzymes .
Medicine: While not a therapeutic agent itself, this compound serves as a precursor or intermediate in the synthesis of potential ACE inhibitors and other pharmacologically active compounds .
Industry: In industrial applications, this compound can be used in the development of new materials and chemical processes involving thiolester chemistry.
Mechanism of Action
S-Benzoylcaptopril exerts its effects primarily through its interaction with thiol-containing enzymes. The thiol group of the compound can form covalent bonds with the active site of enzymes, leading to inhibition or modification of enzymatic activity. This mechanism is similar to that of captopril, which inhibits ACE by binding to its active site and preventing the conversion of angiotensin I to angiotensin II .
Comparison with Similar Compounds
Captopril: The parent compound, widely used as an ACE inhibitor.
Benzoyl Captopril: Another derivative with similar properties.
Acetyl Captopril: A derivative with an acetyl group instead of a benzoyl group.
Uniqueness: S-Benzoylcaptopril is unique due to its specific thiolester structure, which imparts distinct reactivity and stability compared to other captopril derivatives. Its formation and decomposition in various conditions provide valuable insights into thiolester chemistry and enzymatic processes .
Properties
IUPAC Name |
(2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBMHLQMFIRCU-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226079 | |
Record name | S-Benzoylcaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75107-57-2 | |
Record name | S-Benzoylcaptopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75107-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzoylcaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075107572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzoylcaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-BENZOYLCAPTOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10526YG43Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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